molecular formula C13H18NO7P B042368 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate CAS No. 88568-95-0

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Cat. No. B042368
CAS RN: 88568-95-0
M. Wt: 331.26 g/mol
InChI Key: GSYSFVSGPABNNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic organic or amino acid precursors. For instance, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound with a similar functional group arrangement, was prepared from L-serine through a nine-step process, achieving an overall yield of 24%. This compound demonstrated reactivity in Michael additions and Diels–Alder reactions, leading to cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate is effective in synthesizing 3-[(benzyloxycarbonyl)amino] substituted fused pyrimidines with high yields and selectivity, as demonstrated by Toplak et al. (1999) in their study published in the "Collection of Czechoslovak Chemical Communications" (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

  • Potential Drug Applications : According to Li, Wang, and Wu (2018) in "ACS Catalysis," palladium-catalyzed carbonylative transformation of benzyl amines produces methyl 2-arylacetates without additives, potentially useful in treating ADHD and narcolepsy (Li, Wang, & Wu, 2018).

  • Reagents in Heterocyclic System Synthesis : Selič, Grdadolnik, and Stanovnik (1997) found that Methyl and Phenylmethyl 2-acetyl-3-[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino-prop-2-enoate can be used as reagents in the preparation of heterocyclic systems, as described in "Helvetica Chimica Acta" (Selič, Grdadolnik, & Stanovnik, 1997).

  • Synthesis of Menthyl Phosphorylacetates : Bredikhin et al. (2007) synthesized menthyl phosphorylacetates, determining their configurations via X-ray diffraction and NMR spectroscopy, offering insights into menthyl compounds' structure-property relationships. This study was published in the "Russian Chemical Bulletin" (Bredikhin et al., 2007).

  • N-Phthaloylation of Amino Acids and Derivatives : Casimir, Guichard, and Briand (2002) introduced Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an effective reagent for N-phthaloylation of amino acids and derivatives, providing excellent results with various amino compounds. This was reported in "The Journal of Organic Chemistry" (Casimir, Guichard, & Briand, 2002).

properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYSFVSGPABNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

CAS RN

88568-95-0
Record name (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
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Citations

For This Compound
5
Citations
M McMechen - Proceedings of the national conference on …, 2016 - libjournals.unca.edu
Ficellomycin, produced by Streptomyces ficellus, is a naturally occurring secondary metabolite that exhibits antibacterial activity against multidrug resistant Gram-positive bacteria in vitro…
Number of citations: 2 libjournals.unca.edu
A Novak, M Štefanič, U Grošelj, M Hrast… - Helvetica Chimica …, 2014 - Wiley Online Library
A simple five‐step synthesis of fully substituted (4RS,5RS)‐4‐aminopyrazolidin‐3‐ones as analogs of D‐cycloserine was developed. It comprises a two‐step preparation of 5‐…
Number of citations: 6 onlinelibrary.wiley.com
M Drev, U Grošelj, J Svete - Zeitschrift für Naturforschung B, 2016 - degruyter.com
Cyclizations of Cbz-protected α,β-didehydro-β-arylalanine esters 1 with excess hydrazine hydrate afforded mixtures of the expected 3-pyrazolidinones 2 and the unexpected 1-amino-5-…
Number of citations: 1 www.degruyter.com
M Zamiri - 2012 - open.library.ubc.ca
Protein arginine N-methyltransferases (PRMTs) are pertinent targets for drug discovery as their dysfunction is associated with a number of diseases such as cancers, cardiovascular …
Number of citations: 3 open.library.ubc.ca
CM Gober - 2017
Number of citations: 1

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